Deoxyvasicinone is a natural alkaloid primarily isolated from the seeds of the plant Peganum harmala [, , ]. It belongs to a class of compounds known as quinazoline alkaloids, which are characterized by a quinazoline ring system in their structure. Deoxyvasicinone has attracted significant interest in scientific research due to its diverse biological activities.
1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound characterized by a fused ring system that combines pyrrole and quinazoline structures. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name, which provides insight into its molecular composition and arrangement.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged under the Chemical Abstracts Service number 22458-10-2, indicating its recognition in chemical literature.
1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one falls under the classification of quinazolinones, which are known for their diverse biological activities. These compounds are often explored in the context of drug discovery due to their pharmacologically relevant properties.
The synthesis of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves cyclization reactions between suitable precursors. A common synthetic route includes the reaction of 2-aminobenzamide with an α,β-unsaturated carbonyl compound in the presence of a catalyst. This reaction generally requires controlled heating to facilitate cyclization and formation of the desired product.
The molecular structure of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one features a complex arrangement of nitrogen and carbon atoms within its fused ring system. The structure can be represented as follows:
This notation indicates that the compound consists of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.
1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo several types of chemical reactions:
The mechanism of action for 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors within cells:
1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one has several notable applications:
This comprehensive overview highlights the significance of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one in various scientific fields and underscores its potential for future research and application.
The core structure 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one represents a fused tricyclic system integrating pyrrolidine and quinazolinone moieties. According to IUPAC recommendations, systematic naming reflects the saturation state and ring fusion: the prefix "1H,2H,3H,3aH,4H,9H" specifies the hydrogenated pyrrolidine ring, while "pyrrolo[2,1-b]quinazolin-9-one" denotes fusion between pyrrole position 2 and quinazoline position 1, with a ketone at C9 [1] [6]. This nomenclature precisely differentiates it from unsaturated analogs like pyrrolo[2,1-b]quinazolin-9(1H)-one (a fully aromatic system) and regioisomers such as pyrrolo[3,4-b]quinolin-1-ones. The fusion creates a rigid boat-like conformation at the pyrrolidine ring, significantly influencing molecular planarity and electronic properties. Substituent positions are numbered according to quinazoline ring conventions, with C6/C7/C8 on the benzenoid ring and C1-C4 on the pyrrolidine moiety, enabling precise structural communication in chemical literature.
Pyrroloquinazolinones gained prominence in 1997 with the isolation of Luotonin A (quino[2',3':3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one), a pentacyclic alkaloid from Peganum nigellastrum Bunge [2] [3]. This discovery revealed structural parallels with the simpler mackinazolinone alkaloids found in Mackinlaya species, which share the tricyclic pyrrolo[2,1-b]quinazolin-9-one scaffold [3]. Early pharmacological studies identified Luotonin A as a potent topoisomerase I inhibitor, stimulating intensive synthetic efforts to access its core and derivatives. The historical synthesis challenge lay in constructing the pyrrolidine-quinazoline fusion without epimerization at C3a, often requiring chiral auxiliaries or asymmetric catalysis. These alkaloids occupy a distinct niche within the broader quinazolinone family (e.g., febrifugine, vasicinone), characterized by their constrained V-shaped geometry and hydrogen-bonding capability at N1 and C9=O, crucial for biomolecular recognition.
Structural simplification of complex alkaloids has yielded bioactive pyrrolo[2,1-b]quinazolinone analogues. Luotonin A derivatives modified at C9 (nitro, amino) or ring A exhibit enhanced topoisomerase I inhibition and cytotoxicity [2] [8]. Similarly, deoxyvasicinone (a saturated pyrroloquinazolinone) serves as a bronchodilator scaffold, while mackinazolinone derivatives demonstrate acetylcholinesterase inhibition relevant to Alzheimer’s disease [3]. The tricyclic system’s versatility enables strategic functionalization:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1